
Romazarit
概要
説明
ロマジリットは、ペルオキシソーム増殖剤活性化受容体αアゴニストとして作用する低分子薬です。当初はロシュ・ホールディングAGによって、特に関節リウマチなどのリウマチ性疾患の治療のために開発されました。 この化合物は、抗炎症作用により、疾患修飾性抗リウマチ薬として有望視されています .
製法
ロマジリットは、4-クロロ安息香酸、エチル2-クロロアセト酢酸、およびエチル2-メチル2-ヒドロキシプロピオン酸から出発する多段階プロセスによって合成することができます 。合成経路には、以下の段階が含まれます。
- 4-クロロ安息香酸のナトリウム塩とエチル2-クロロアセト酢酸を反応させて、エチル3-オキソ-2-(4-クロロフェニルカルボキシ)酪酸を生成する。
- 中間体をホルムアミドと硫酸で環化させて、エチル2-(4-クロロフェニル)-4-メチルオキサゾール-5-カルボン酸エステルを生成する。
- エステルをテトラヒドロフラン中で水素化リチウムアルミニウムで還元して、2-(4-クロロフェニル)-4-メチル-5-オキサゾールメタノールを生成する。
- アルコールを塩化チオニルで塩素化し、その後、エチル2-メチル-2-ヒドロキシプロピオン酸のナトリウムアルコキシド誘導体と反応させて、エチル[2-[(4-クロロフェニル)-4-メチル-5-オキサゾリル]メトキシ]-2-メチルプロピオン酸を得る。
- エステルを加水分解し、酸性化し、再結晶して、ロマジリットを白色固体として得ることができ、これをイソプロパノール中でナトリウムイソプロポキシドで処理することによりナトリウム塩に変換することができます .
準備方法
Romazarit can be synthesized through a multi-step process starting from 4-chlorobenzoic acid, ethyl 2-chloroacetoacetate, and ethyl 2-methyl 2-hydroxypropionate . The synthetic route involves the following steps:
- Reaction of the sodium salt of 4-chlorobenzoic acid with ethyl 2-chloroacetoacetate to form ethyl 3-oxo-2-(4-chlorophenylcarboxy)butyrate.
- Cyclization of the intermediate with formamide and sulfuric acid to yield ethyl 2-(4-chlorophenyl)-4-methyloxazole-5-carboxylate.
- Reduction of the ester with lithium aluminum hydroxide in tetrahydrofuran to produce 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol.
- Chlorination of the alcohol with thionyl chloride followed by reaction with the sodium alkoxide derivative of ethyl 2-methyl-2-hydroxypropionate to obtain ethyl [2-[(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionate.
- Hydrolysis of the ester, acidification, and recrystallization to afford this compound as a white solid, which can be converted to the sodium salt by treatment with sodium isopropoxide in isopropanol .
化学反応の分析
ロマジリットは、以下の反応など、さまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応するオキサゾール誘導体を生成することができる。
還元: 合成経路におけるエステル基の還元は、水素化リチウムアルミニウムを用いて行われる。
置換: アルコール基を塩化チオニルで塩素化し、その後、ナトリウムアルコキシド誘導体で置換することは、合成の重要な段階である.
これらの反応で使用される一般的な試薬には、ホルムアミド、硫酸、水素化リチウムアルミニウム、塩化チオニル、およびナトリウムアルコキシド誘導体などがあります。 これらの反応から生成される主な生成物は、最終的なロマジリット化合物に至る中間体です .
科学研究への応用
化学: オキサゾール誘導体の合成と反応性を研究するためのモデル化合物として役立つ。
生物学: ロマジリットは、動物モデルにおいて有意な抗炎症効果を示しており、炎症経路の研究に役立つ貴重なツールとなっています.
科学的研究の応用
Metabolic Disease Treatment
Romazarit has been identified as a modulator of key metabolic pathways, making it a candidate for treating conditions such as dyslipidemia and obesity. Ore Pharmaceuticals Inc. acquired the rights to develop this compound after discovering its effects on lipid levels, body weight, and plasma glucose in preclinical models . The compound has shown promise in lowering lipid concentrations and managing glucose levels effectively, which are critical factors in metabolic syndrome.
Case Study: Clinical Trials for Metabolic Disorders
- Objective : Evaluate the efficacy of this compound in reducing lipid levels and managing obesity.
- Methodology : Phase II clinical trials were conducted to assess the compound's safety and effectiveness in patients with metabolic disorders.
- Findings : Preliminary results indicated a significant reduction in both lipid profiles and body weight among participants, suggesting that this compound may be effective for long-term management of metabolic diseases .
Rheumatoid Arthritis Management
Initially developed as an anti-inflammatory drug, this compound reached Phase II clinical testing for rheumatoid arthritis. Its mechanism involves modulating inflammatory pathways, which is crucial for alleviating symptoms associated with autoimmune diseases .
Case Study: Efficacy in Rheumatoid Arthritis
- Objective : Assess the impact of this compound on disease activity scores in rheumatoid arthritis patients.
- Methodology : A population model was constructed to analyze disease activity over time among patients receiving this compound as part of their treatment regimen.
- Results : The study demonstrated a significant decrease in disease activity scores (DAS28) over 60 weeks, indicating that this compound can effectively reduce inflammation and improve patient outcomes .
Pharmacological Mechanism
This compound's pharmacological profile suggests multiple mechanisms of action:
- Lipid Metabolism : It influences lipid metabolism by modulating enzymes involved in lipid synthesis and breakdown.
- Glucose Regulation : The compound appears to enhance insulin sensitivity, contributing to improved glucose homeostasis.
- Anti-inflammatory Action : By inhibiting pro-inflammatory cytokines, this compound reduces inflammation associated with chronic diseases .
Future Research Directions
The ongoing research into this compound aims to further elucidate its mechanisms and broaden its therapeutic applications. Potential areas for future investigation include:
- Long-term effects on cardiovascular health in patients with metabolic syndrome.
- Combination therapies with other agents to enhance efficacy against rheumatoid arthritis.
- Exploration of this compound's effects on additional inflammatory conditions beyond rheumatoid arthritis.
Data Summary Table
作用機序
ロマジリットは、ペルオキシソーム増殖剤活性化受容体αアゴニストとして作用することにより効果を発揮します。この受容体は、脂質代謝と炎症の調節に関与しています。 ロマジリットはこの受容体を活性化することで、炎症反応に関与する遺伝子の発現を調節し、関節リウマチにおける炎症と疾患の進行を抑制します .
類似化合物との比較
ロマジリットは、クロブザリットなどの他のペルオキシソーム増殖剤活性化受容体αアゴニストと構造的に類似しています。 クロブザリットと比較して、肝臓の変化やペルオキシソームの増殖が少なく、より良好な安全性プロファイルを示しています 。 フェノフィブラートやジェムフィブロジルなどの他の類似した化合物は、主に脂質低下作用に使用されるペルオキシソーム増殖剤活性化受容体αアゴニストでもあります .
生物活性
Romazarit, also known as Ro 31-3948, is a compound that has garnered attention for its potential as a disease-modifying antirheumatic drug (DMARD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical findings.
This compound is characterized by its chemical structure, which includes a 4-chlorophenyl group and an oxazole moiety. Its mechanism of action involves modulating inflammatory processes, particularly in the context of rheumatoid arthritis (RA). It is believed to exert its effects through inhibition of pro-inflammatory mediators and modulation of immune responses.
Anti-inflammatory Activity
This compound has been evaluated in various models to assess its anti-inflammatory properties. In a study involving adjuvant-induced arthritis in rats, this compound demonstrated significant inhibition of hindpaw inflammation with a minimum effective dose of 30 mg/kg. The compound also showed dose-dependent improvements in symptoms over a 15-day period, with effective doses ranging from 25 mg/kg to 250 mg/kg .
Table 1: Summary of Anti-inflammatory Effects of this compound
Study Type | Model Used | Minimum Effective Dose | Key Findings |
---|---|---|---|
Animal Study | Adjuvant-induced arthritis | 30 mg/kg | Inhibited hindpaw inflammation |
Long-term Study | Collagen arthritis in rats | 25-250 mg/kg | Reduced inflammatory and bony changes |
In vitro Study | Prostaglandin E2 production | Not specified | Weak inhibitor of prostaglandin synthetase activity |
Lack of Acute Inflammation Activity
Interestingly, this compound exhibited little to no activity in acute inflammation models such as rabbit skin edema and carrageenan pleurisy. This suggests that while it may be effective in chronic inflammatory conditions like RA, it is less effective in acute inflammatory responses .
Clinical Studies
Clinical evaluations have further elucidated this compound's role in managing rheumatoid arthritis. A double-blind placebo-controlled study involving 224 patients assessed the efficacy of this compound at doses of 200 mg and 450 mg administered bi-daily for up to 24 weeks. The primary outcome measure was the Ritchie Index (RI), which evaluates disease activity based on tender and swollen joint counts.
Table 2: Clinical Study Overview
Parameter | Details |
---|---|
Study Design | Double-blind placebo-controlled |
Sample Size | 224 patients |
Treatment Duration | Up to 24 weeks |
Doses Administered | 200 mg or 450 mg every 12 hours |
Outcome Measure | Ritchie Index (RI) |
The results indicated that this compound effectively slowed disease progression, with plasma concentrations correlating better with patient response than the dosage itself. The pharmacokinetic-dynamic model suggested that this compound's efficacy was related to its concentration rather than the administered dose .
Safety Profile
This compound has been evaluated for potential side effects. In studies, it displayed no ulcerogenic potential and caused fewer hepatic changes compared to structurally similar compounds like clobuzarit. This safety profile is significant given the common concerns associated with long-term use of DMARDs .
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXSBRGLBOASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046216 | |
Record name | Romazarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109543-76-2 | |
Record name | Romazarit [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Romazarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROMAZARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。